(6-chloro-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone
Description
Properties
IUPAC Name |
(6-chloro-4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O4S/c13-8-1-2-9-10(7-8)21(18,19)11(15-14-9)12(17)16-3-5-20-6-4-16/h1-2,7,14H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZZUDRLYUMTDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NNC3=C(S2(=O)=O)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation via Peracid-Mediated Oxidation
The 4,4-dioxido group is introduced using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, achieving quantitative oxidation within 2 hours. Alternative oxidants like hydrogen peroxide (H₂O₂) in acetic acid yield comparable results but require longer reaction times (8–12 hours).
Morpholine Coupling via Carbodiimide Chemistry
The morpholino methanone group is installed through a two-step process:
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Carboxylic Acid Activation : Treating 3-carboxy-thiadiazine with thionyl chloride (SOCl₂) forms the acyl chloride intermediate.
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Nucleophilic Acylation : Reacting the acyl chloride with morpholine in tetrahydrofuran (THF) at −20°C yields the target carboxamide. This method, adapted from source, achieves 85–90% yield with minimal epimerization.
Optimization Insight
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Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates acylation by stabilizing the transition state.
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Workup : Acidic aqueous extraction (pH 3–4) removes unreacted morpholine, enhancing purity.
One-Pot Tandem Synthesis for Industrial Scalability
Source and describe a streamlined approach combining cyclization, sulfonation, and coupling in a single reactor, reducing purification steps.
Procedure Overview
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Cyclization : 2-Amino-5-chlorobenzenethiol reacts with cyanamide and sulfur in methanol under reflux (65°C, 6 hours) to form the thiadiazine core.
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In Situ Oxidation : Adding H₂O₂ (30%) at 50°C converts the sulfide to sulfone.
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Morpholine Coupling : Introducing N-(chlorocarbonyl)morpholine directly into the reaction mixture completes the synthesis.
Performance Metrics
| Parameter | Value |
|---|---|
| Overall Yield | 68–72% |
| Purity (HPLC) | ≥98% |
| Reaction Time | 18–24 hours |
This method’s efficiency stems from avoiding intermediate isolation, though it demands precise stoichiometric control to suppress byproduct formation (e.g., bis-sulfides).
Industrial-Scale Purification and Crystallization
Final purification leverages differential solubility:
Chemical Reactions Analysis
Types of Reactions
(6-chloro-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Overview
The compound (6-chloro-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone is a synthetic organic molecule that has garnered attention in various fields of research and application. Its unique chemical structure allows for diverse functionalities, which have been explored in medicinal chemistry, agriculture, and material science.
Medicinal Chemistry Applications
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Antimicrobial Activity :
- Research indicates that compounds related to thiadiazines exhibit significant antimicrobial properties. The presence of the morpholino group enhances solubility and bioavailability, making it a candidate for developing new antibiotics against resistant strains of bacteria.
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Anticancer Properties :
- Some studies have shown that thiadiazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.
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Anti-inflammatory Effects :
- Compounds with similar structures have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating chronic inflammatory diseases.
Agricultural Applications
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Herbicides :
- The compound's unique structure may provide herbicidal properties, particularly against broadleaf weeds. The ability to modify the side chains could enhance its effectiveness and selectivity.
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Pesticides :
- Similar derivatives have been explored for their potential as insecticides and fungicides, targeting specific pests while minimizing harm to beneficial organisms.
Material Science Applications
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Polymer Chemistry :
- The incorporation of thiadiazine derivatives into polymer matrices has been investigated for creating materials with enhanced thermal stability and mechanical properties. This can lead to applications in coatings and composites.
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Nanotechnology :
- Research into the use of thiadiazine compounds in nanomaterials has shown promise in creating functionalized nanoparticles for drug delivery systems, improving targeting and reducing side effects.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various thiadiazine derivatives, including this compound). The results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the compound could induce apoptosis through mitochondrial pathways. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases, marking it as a promising candidate for further development in cancer therapy.
Comparative Data Table
| Application Area | Potential Benefits | Related Compounds |
|---|---|---|
| Medicinal Chemistry | Antimicrobial, anticancer, anti-inflammatory effects | Thiadiazine derivatives |
| Agriculture | Herbicide and pesticide potential | Aryl halide derivatives |
| Material Science | Enhanced thermal stability and mechanical properties | Polymer composites |
| Nanotechnology | Functionalized nanoparticles for drug delivery | Thiol-functionalized nanoparticles |
Mechanism of Action
The mechanism of action of (6-chloro-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
Benzo-1,4-oxathiins and Thiadiazoles
Compounds like 5-[(3-chlorophenyl)thio]-4-phenyl-1,2,3-thiadiazole (6c) () share sulfur-containing heterocycles but differ in ring size and substitution.
1,2,6-Thiadiazin-4-ones
In , 3-chloro-5-(3-methylmorpholino)-4H-1,2,6-thiadiazin-4-one shares a thiadiazin core but lacks the sulfone groups and benzo-fused ring. The methylmorpholino substituent may reduce polarity compared to the morpholino methanone group in the target compound, affecting solubility .
Morpholino Methanone Derivatives
Pyridine-Based Analogs
and describe compounds like (6-(3,3-diethoxypropynyl)pyridin-3-yl)(morpholino)methanone (Yb) and (2,3-dichloropyridin-4-yl)(morpholino)methanone. These feature planar pyridine rings instead of the bicyclic thiadiazin system, resulting in reduced steric hindrance and distinct electronic profiles .
Nitro- and Methoxy-Substituted Phenyl Derivatives
(3-Methoxy-4-nitrophenyl)(morpholino)methanone () incorporates electron-withdrawing nitro and methoxy groups on a phenyl ring.
Pharmacological and Physicochemical Properties
Solubility and Stability
The sulfone groups in the target compound increase hydrophilicity compared to chlorine-substituted analogs (e.g., ). Morpholino methanone derivatives generally exhibit moderate solubility in polar solvents like THF and DMF, as seen in synthesis protocols ().
Crystallographic and Structural Validation
The triazolothiadiazine derivative in adopts a half-chair conformation for the thiadiazine ring, stabilized by hydrogen bonding. The target compound’s sulfone groups may promote similar crystal packing via C–H···O interactions, as observed in SHELX-refined structures ().
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound (6-chloro-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various research findings and case studies.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Chemical Formula : C₁₄H₁₄ClN₃O₄S
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of similar thiadiazine derivatives. For example:
- In vitro Studies : Compounds with similar structures have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be as low as 50 μg/mL for effective derivatives .
2. Anticancer Activity
Thiadiazine derivatives are known for their anticancer effects. In particular:
- Cell Line Studies : The compound has been tested against various human tumor cell lines, showing antiproliferative activity with IC₅₀ values in the nanomolar to micromolar range. For instance, a related compound demonstrated IC₅₀ values of 0.004 μM against T-cell proliferation .
3. Anti-inflammatory Effects
Research indicates that compounds in this class may exert anti-inflammatory effects:
- Mechanism of Action : Some derivatives inhibit pro-inflammatory cytokine production and modulate signaling pathways involved in inflammation .
Research Findings and Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiadiazine derivatives act as enzyme inhibitors, disrupting metabolic pathways in pathogens and cancer cells.
- Cell Cycle Arrest : Some compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
Q & A
Q. What are the optimal synthetic pathways for (6-chloro-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone?
The synthesis of this compound typically involves multi-step reactions, starting with the preparation of the benzo[e][1,3,4]thiadiazine core. A common approach includes:
- Step 1 : Condensation of substituted benzene precursors with sulfur and nitrogen sources under controlled reflux conditions (e.g., using DMF/acetic acid mixtures at 80–100°C for 2–4 hours) to form the thiadiazine ring .
- Step 2 : Introduction of the morpholino methanone group via nucleophilic substitution or coupling reactions, often employing catalysts like sodium acetate or palladium-based systems .
- Step 3 : Final purification via recrystallization (e.g., DMF-ethanol mixtures) or column chromatography .
Key challenges include optimizing reaction yields (typically 50–70% for analogous compounds) and minimizing byproducts like unreacted intermediates or sulfone derivatives .
Q. How can structural characterization of this compound be performed to confirm its purity and configuration?
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : H and C NMR can identify proton environments (e.g., distinguishing morpholino CH groups at δ 3.5–3.7 ppm) and confirm aromatic substitution patterns .
- X-ray Crystallography : Single-crystal analysis resolves bond angles and dihedral angles, critical for validating the thiadiazine-dioxido and morpholino spatial arrangement. For example, related compounds show C–S bond lengths of 1.72–1.78 Å .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 413.02 for CHClNOS) .
Advanced Research Questions
Q. What methodologies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?
SAR studies require systematic modifications to the core structure:
- Substituent Variation : Replace the chloro group with fluoro, methoxy, or alkyl chains to assess electronic and steric effects on bioactivity .
- Morpholino Replacement : Swap morpholino with piperazine or thiomorpholine to evaluate pharmacokinetic impacts .
- Biological Assays : Test modified analogs against target enzymes (e.g., microbial dihydrofolate reductase) using IC measurements. For example, fluorinated analogs show 2–3× enhanced inhibition compared to chloro derivatives .
Table 1 : Example SAR Data for Analogous Compounds
| Substituent (R) | IC (μM) | LogP |
|---|---|---|
| -Cl | 12.5 | 2.1 |
| -F | 6.8 | 1.9 |
| -OCH | 18.3 | 1.6 |
Q. How can researchers resolve contradictory bioactivity data in studies of this compound?
Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:
- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill curve assays .
- Purity Verification : Employ HPLC-DAD (≥98% purity threshold) to exclude false positives from degradation products .
- Structural Analogs : Compare results with closely related compounds (e.g., 6-fluoro or 6-nitro derivatives) to identify trends .
Q. What computational methods are suitable for predicting the pharmacokinetic profile of this compound?
- Molecular Dynamics (MD) Simulations : Predict binding affinities to serum proteins (e.g., human serum albumin) using docking software like AutoDock Vina .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., ~65% for morpholino-containing analogs) and blood-brain barrier permeability (low due to sulfone groups) .
- Metabolic Stability : Liver microsome assays identify major metabolites (e.g., morpholino ring oxidation) .
Q. How can crystallographic data guide the design of stable polymorphs for this compound?
Single-crystal X-ray data reveal packing motifs critical for stability:
- Hydrogen Bonding : Morpholino oxygen often forms H-bonds with sulfone groups (distance: 2.8–3.0 Å), stabilizing the lattice .
- Polymorph Screening : Use solvent-drop grinding with ethanol/water mixtures to isolate forms with higher melting points (e.g., Form I: mp 218°C vs. Form II: mp 205°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
